REACTION_CXSMILES
|
[CH:1]1[C:14]2[NH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[Li][CH2:16][CH2:17]CC.[Li]C(C)(C)C.C(I)C>C1COCC1>[CH2:16]([C:11]1[C:12]2[NH:13][C:14]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[S:6][C:7]=2[CH:8]=[CH:9][CH:10]=1)[CH3:17]
|
Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
24.1 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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[Li]C(C)(C)C
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Name
|
|
Quantity
|
100 mmol
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Type
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reactant
|
Smiles
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C(C)I
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture is stirred until a yellow precipitate forms
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
This compound was prepared
|
Type
|
CUSTOM
|
Details
|
Katritzky et al., Synthesis, 1988, 215-217
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Type
|
CUSTOM
|
Details
|
results
|
Type
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TEMPERATURE
|
Details
|
the solution is again cooled to −78° C.
|
Type
|
CUSTOM
|
Details
|
CO2 gas is bubbled through the mixture for 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
to warm to −20° C.
|
Type
|
STIRRING
|
Details
|
was stirred at this temperature for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was again cooled to −78° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at this temperature for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to −20° C.
|
Type
|
STIRRING
|
Details
|
stirred for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with ice cold 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=CC=2SC3=CC=CC=C3NC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |